molecular formula C8H11F3O B3098256 4-(Trifluoromethyl)cyclohexane-1-carbaldehyde CAS No. 133261-34-4

4-(Trifluoromethyl)cyclohexane-1-carbaldehyde

Cat. No. B3098256
CAS RN: 133261-34-4
M. Wt: 180.17 g/mol
InChI Key: ZYIWAPYAQGWZJE-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)cyclohexane-1-carbaldehyde is a chemical compound with the CAS Number: 1073722-40-3 . It has a molecular weight of 180.17 . The IUPAC name for this compound is 4-(trifluoromethyl)cyclohexanecarbaldehyde .


Physical And Chemical Properties Analysis

4-(Trifluoromethyl)cyclohexane-1-carbaldehyde is a liquid at room temperature . It has a storage temperature of -10°C .

Scientific Research Applications

Synthesis Applications

  • Synthesis of 4H-Chromenes and Related Compounds : Cyclocondensation of cyclohexene-4-carbaldehyde, a compound structurally related to 4-(Trifluoromethyl)cyclohexane-1-carbaldehyde, with CH acids yields 4H-chromenes, 4H-thiopyrans, hexahydroquinolines, dihydropyridines, and other cyclic compounds (Dyachenko, 2005).

  • Formation of Cyclohexane Derivatives : The radiolysis of cyclohexene in the presence of CO leads to the formation of several cyclohexane derivatives, including cyclohexane-carboxaldehyde (Park et al., 1991).

  • Asymmetric Organocatalytic Reactions : Chiral substituted cyclohexene carbaldehydes, similar in structure to the compound , are synthesized from nitro-ketone and enal precursors, indicating a method for creating chiral cyclohexene derivatives (Enders et al., 2007).

Material Science and Catalysis

  • Catalytic Asymmetric Synthesis : The catalytic asymmetric synthesis of disubstituted cyclohexadiene carbaldehydes, which are structurally related, demonstrates a method for producing enantioselective compounds, potentially useful in material science and pharmaceuticals (Maurya & Appayee, 2018).

  • Prins-Type Cyclization Reactions : Prins-type cyclization between aldehydes and cyclohex-3-ene-1,1-dimethanol suggests potential synthetic routes for creating complex organic structures (Nakamura et al., 2009).

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H226, H315, H319, H335 . These hazard statements indicate that the compound is flammable, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-(trifluoromethyl)cyclohexane-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F3O/c9-8(10,11)7-3-1-6(5-12)2-4-7/h5-7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYIWAPYAQGWZJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethyl)cyclohexane-1-carbaldehyde

CAS RN

1073722-40-3
Record name 4-(trifluoromethyl)cyclohexane-1-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

After dissolving [cis-4-(trifluoromethyl)cyclohexyl]methanol (2.04 g, 10.2 mmol) in dimethylsulfoxide (30 ml), 2-iodoxybenzoic acid (4.00 g, 14.3 mmol) was added thereto and stirred at room temperature overnight. Water and ethyl acetate were added to the reaction mixture, the insoluble matter was removed by filtration, and then the filtrate was separated into layers. The organic layer was washed with water and a saturated sodium chloride aqueous solution, dried over sodium sulfate, and concentrated to afford the title compound as a colorless oil (2.3 g, 100%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Trifluoromethyl)cyclohexane-1-carbaldehyde
Reactant of Route 2
4-(Trifluoromethyl)cyclohexane-1-carbaldehyde
Reactant of Route 3
4-(Trifluoromethyl)cyclohexane-1-carbaldehyde
Reactant of Route 4
4-(Trifluoromethyl)cyclohexane-1-carbaldehyde
Reactant of Route 5
4-(Trifluoromethyl)cyclohexane-1-carbaldehyde
Reactant of Route 6
4-(Trifluoromethyl)cyclohexane-1-carbaldehyde

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